molecular formula C10H21NO2 B2393766 Ethyl 3-amino-2,2,4-trimethylpentanoate CAS No. 2116907-48-1

Ethyl 3-amino-2,2,4-trimethylpentanoate

Cat. No.: B2393766
CAS No.: 2116907-48-1
M. Wt: 187.283
InChI Key: RPUFOFMKKWIZPM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2,4-trimethylpentanoate is an organic compound with the molecular formula C10H21NO2 It is an ester derivative of 3-amino-2,2,4-trimethylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2,4-trimethylpentanoate typically involves the esterification of 3-amino-2,2,4-trimethylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2,4-trimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-amino-2,2,4-trimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2,4-trimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-amino-2,2,4-trimethylpentanoic acid, which can then interact with biological targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4,4-trimethylpentanoate
  • Methyl 3-amino-2,2,4-trimethylpentanoate
  • Propyl 3-amino-2,2,4-trimethylpentanoate

Uniqueness

This compound is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-amino-2,2,4-trimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-6-13-9(12)10(4,5)8(11)7(2)3/h7-8H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUFOFMKKWIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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